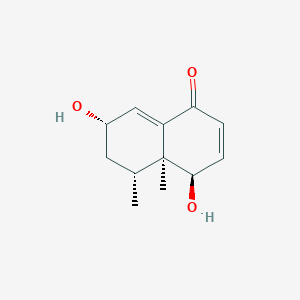
Dihydroisopimaric
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroisopimaric can be synthesized from methyl 8(14),15-isopimaradien-18-oate (methyl sandaracopimarate) through the reactivity of α-epoxides . The synthesis involves several steps, including hydrogenation and oxidation reactions. For instance, the oxidation of methyl dihydroisopimarate with 3-chloroperbenzoic acid forms 7,8-epoxy-derivatives and 7 α-hydroxydihydrosandaracopimarate . Additionally, selenium dioxide in dioxane can oxidize this compound acid to produce 14 α-hydroxy-derivatives .
Industrial Production Methods: Industrial production of this compound acid typically involves the extraction of isopimaric acid from the sap of coniferous trees, followed by hydrogenation to produce this compound acid . The process includes recrystallization of resinous acid salts formed during the processing of sap by 2-amino-2-methyl-1-propanol .
Chemical Reactions Analysis
Types of Reactions: Dihydroisopimaric undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of methyl isopimarate to methyl 15-oxo-15,16-dihydroisopimarate involves the use of PdCl₂-benzoquinone in aqueous DMF .
Common Reagents and Conditions: Common reagents used in the reactions of this compound acid include 3-chloroperbenzoic acid, selenium dioxide, and pyridinium chlorochromate . Reaction conditions often involve solvents such as dioxane and methanol, and catalysts like MoCl₅ and PdCl₂ .
Major Products Formed: Major products formed from the reactions of this compound acid include 7,8-epoxy-derivatives, 7 α-hydroxydihydrosandaracopimarate, and 14 α-hydroxy-derivatives . These products are often used as intermediates in further synthetic transformations.
Scientific Research Applications
It is known to activate large conductance calcium-activated potassium channels (BK channels), which are involved in regulating membrane potential and cellular excitability . This property makes dihydroisopimaric acid a promising candidate for research in neurobiology and pharmacology.
In addition, this compound acid has shown anti-inflammatory activity, making it a potential therapeutic agent for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of dihydroisopimaric acid involves the activation of large conductance calcium-activated potassium channels (BK channels) by binding to the alpha-subunit of the channel . This activation leads to membrane hyperpolarization, which reduces cellular excitability and has various physiological effects . The compound’s ability to modulate ion channels is related to its structure and the presence of specific functional groups that interact with the channel proteins .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dihydroisopimaric acid include isopimaric acid, 15,16-dihydroisopimaric acid, and 1,5-dihydroxyisopimarane . These compounds share a similar tricyclic diterpene structure and exhibit comparable biological activities.
Uniqueness: This compound is unique due to its specific ability to activate BK channels, which distinguishes it from other similar compounds . This property makes it particularly valuable for research in neurobiology and pharmacology, where modulation of ion channels is a key area of interest .
Properties
IUPAC Name |
(1S,4aR,4bS,7S)-7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h7,15-16H,5-6,8-13H2,1-4H3,(H,21,22)/t15-,16?,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJDHQUUJULIEJ-MWDBYQCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC[C@H]2C(=CCC3[C@@]2(CCC[C@]3(C)C(=O)O)C)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205287 | |
| Record name | Dihydroisopimaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5673-36-9 | |
| Record name | Dihydroisopimaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005673369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroisopimaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxyhexanoic acid](/img/structure/B1506280.png)










![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B1506322.png)
